Cas no 304879-06-9 (4-Quinolinamine,1-[(4-fluorophenoxy)acetyl]-1,2,3,4-tetrahydro-2-methyl-N-phenyl-)
![4-Quinolinamine,1-[(4-fluorophenoxy)acetyl]-1,2,3,4-tetrahydro-2-methyl-N-phenyl- structure](https://ja.kuujia.com/scimg/cas/304879-06-9x500.png)
304879-06-9 structure
商品名:4-Quinolinamine,1-[(4-fluorophenoxy)acetyl]-1,2,3,4-tetrahydro-2-methyl-N-phenyl-
4-Quinolinamine,1-[(4-fluorophenoxy)acetyl]-1,2,3,4-tetrahydro-2-methyl-N-phenyl- 化学的及び物理的性質
名前と識別子
-
- 4-Quinolinamine,1-[(4-fluorophenoxy)acetyl]-1,2,3,4-tetrahydro-2-methyl-N-phenyl-
- Oprea1_704924
- AKOS000616378
- SR-01000493190
- AKOS016875435
- 2-(4-FLUOROPHENOXY)-1-[2-METHYL-4-(PHENYLAMINO)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE
- 304879-06-9
- Oprea1_672778
- 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenoxy)ethanone
- AB00083279-01
- SR-01000493190-1
- AG-690/36596052
-
- インチ: InChI=1S/C24H23FN2O2/c1-17-15-22(26-19-7-3-2-4-8-19)21-9-5-6-10-23(21)27(17)24(28)16-29-20-13-11-18(25)12-14-20/h2-14,17,22,26H,15-16H2,1H3
- InChIKey: JQYREBXPZWEONB-UHFFFAOYSA-N
- ほほえんだ: CC1CC(C2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)F)NC4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 390.17449
- どういたいしつりょう: 390.17435614g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- PSA: 41.57
4-Quinolinamine,1-[(4-fluorophenoxy)acetyl]-1,2,3,4-tetrahydro-2-methyl-N-phenyl- 関連文献
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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